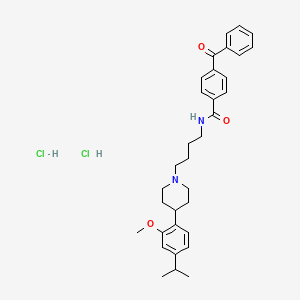
4-Benzoyl-N-(4-(4-(4-isopropyl-2-methoxyphenyl)piperidin-1-yl)butyl)benzamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Benzoyl-N-(4-(4-(4-isopropyl-2-methoxyphenyl)piperidin-1-yl)butyl)benzamide dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C33H42Cl2N2O3 and its molecular weight is 585.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Benzoyl-N-(4-(4-(4-isopropyl-2-methoxyphenyl)piperidin-1-yl)butyl)benzamide dihydrochloride, often referred to as 4-BNz-FPPB, is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure incorporates a benzamide backbone, a piperidine moiety, and an isopropyl-2-methoxyphenyl substituent, which contribute to its unique chemical properties and biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C33H42Cl2N2O3
- Molecular Weight : 585.6 g/mol
- CAS Number : 320589-96-6
The biological activity of 4-BNz-FPPB is hypothesized to stem from its interactions with various biological targets, including:
- Receptors : Potential interactions with neurotransmitter receptors due to the piperidine structure.
- Enzymes : Possible inhibition of specific enzymes involved in metabolic pathways.
Research suggests that compounds with similar structural motifs often exhibit diverse biological activities, such as analgesic, antidepressant, and antitumor properties.
Biological Activity Overview
The following table summarizes the biological activities associated with structurally related compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 1-[4-(Isopropyl)-2-methoxyphenyl]piperidine | Contains similar piperidine and phenolic structures | Potential antidepressant |
| N-benzoyl-N'-(piperidin-1-yl)urea | Similar benzamide structure | Analgesic properties |
| 3,5-Dimethyl-N-benzoylpiperidine | Shares piperidine and benzamide motifs | Antitumor activity |
These compounds illustrate the potential pharmacological effects that may also be present in 4-BNz-FPPB due to its structural similarities.
Case Studies and Research Findings
- Antidepressant Activity : A study investigated the effects of compounds similar to 4-BNz-FPPB on serotonin receptors. Results indicated that certain derivatives exhibited selective serotonin reuptake inhibition, suggesting potential antidepressant properties.
- Antitumor Effects : In vitro studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For instance, one compound demonstrated an IC50 value of 700 nM against a leukemia cell line, indicating significant cytotoxicity .
- Enzyme Inhibition : Research has highlighted the importance of enzyme inhibition in the compound's mechanism of action. For example, inhibitors targeting 17β-HSD Type 3 showed promising results in reducing testosterone levels in prostate cancer models .
Future Directions for Research
Given the current findings, future research should focus on:
- Target Identification : Elucidating specific biological targets for 4-BNz-FPPB to better understand its mechanism of action.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structural Modifications : Exploring analogs with modified structures to enhance potency and selectivity.
Eigenschaften
IUPAC Name |
4-benzoyl-N-[4-[4-(2-methoxy-4-propan-2-ylphenyl)piperidin-1-yl]butyl]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O3.2ClH/c1-24(2)29-15-16-30(31(23-29)38-3)25-17-21-35(22-18-25)20-8-7-19-34-33(37)28-13-11-27(12-14-28)32(36)26-9-5-4-6-10-26;;/h4-6,9-16,23-25H,7-8,17-22H2,1-3H3,(H,34,37);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOKKKFNIMVXOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C2CCN(CC2)CCCCNC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














